Betamethasone Acetate
Description
Overview of Glucocorticoid Ester Chemistry and Research Significance
Glucocorticoids are characterized by a sterol nucleus composed of three six-carbon rings and one five-carbon ring. musculoskeletalkey.com Synthetic glucocorticoids like betamethasone (B1666872) are derived from the natural hormone cortisol and are chemically modified to enhance their therapeutic properties. musculoskeletalkey.com The esterification of glucocorticoids, such as the formation of betamethasone acetate (B1210297), is a key chemical modification. ijdvl.com This process involves the reaction of the hydroxyl group at the C-21 position of the steroid structure with acetic acid. researchgate.net
This esterification significantly impacts the physicochemical properties of the glucocorticoid. For instance, esters like acetate are more lipid-soluble and have limited water solubility compared to their salt forms, such as sodium phosphate (B84403). musculoskeletalkey.com This characteristic makes them suitable for specific formulations, including intramuscular, intra-articular, and topical applications. cymitquimica.comdrugs.commusculoskeletalkey.com The increased lipophilicity of esters like betamethasone acetate enhances their ability to penetrate cell membranes, a crucial step in their mechanism of action. ijdvl.com
The research significance of glucocorticoid esters lies in their ability to provide sustained therapeutic effects. drugs.com The slower dissolution and absorption of the less soluble ester form lead to a prolonged duration of action compared to more soluble salt forms. drugs.com This has been a focal point in the development of long-acting corticosteroid therapies. tandfonline.com
Current Research Trajectories for this compound
Contemporary research on this compound is multifaceted, exploring its potential in novel drug delivery systems, its analytical methodologies, and its specific applications in various fields.
Drug Delivery Systems: A significant area of research is the development of advanced drug delivery systems for this compound to optimize its therapeutic effects and potentially reduce side effects. This includes the formulation of injectable suspensions, often in combination with a more rapidly acting form like betamethasone sodium phosphate, to provide both immediate and sustained action. drugs.comjopcr.com Studies are also investigating the use of hydrogels and nanospheres for the controlled release of this compound. researchgate.netresearchgate.net For instance, research has explored the use of polyvinyl alcohol nanospheres to achieve sustained release of the drug over extended periods. researchgate.net Another study investigated the use of artificial neural networks to predict the release profile of this compound from in situ forming systems. tandfonline.com
Analytical and Purity Profiling: The development of robust analytical methods for the accurate quantification and purity assessment of this compound is crucial for quality control in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a commonly employed technique for the simultaneous determination of this compound and its related compounds in various matrices. nih.govnih.govpsu.edu Researchers are continually working on developing more sensitive and specific stability-indicating HPLC methods to separate all potential impurities and degradation products. nih.gov Furthermore, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for the determination of this compound in biological samples. researchgate.netmhlw.go.jp The study of polymorphism, or the existence of different crystal forms, is also an important research area, as different polymorphs can have different physical properties. researchgate.net
Veterinary and Preclinical Research: this compound is also a subject of research in veterinary medicine, particularly for its use in horses to manage inflammatory conditions. researchgate.netrmtcnet.comarizona.edu Studies in animal models, such as sheep, have been instrumental in understanding the effects of this compound on fetal lung maturation. nih.govnih.gov Research has also investigated the in vitro penetration of this compound through the auricular skin of dogs. avma.org
Synthesis and Manufacturing: Ongoing research also focuses on optimizing the synthesis and purification processes of this compound to improve yield and purity. tandfonline.comgoogle.comgoogle.com For example, a method has been developed for preparing high-purity this compound by crystallization from acetone (B3395972). google.com Another study reported the synthesis of this compound from hecogenin, a compound obtained from the waste of the sisal plant. tandfonline.com
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H31FO6 drugs.comchemicalbook.comchembk.comnih.gov |
| Molecular Weight | 434.5 g/mol drugs.comchemicalbook.comchembk.com |
| Appearance | White to off-white crystalline powder cymitquimica.comdrugs.comchemicalbook.comchemicalbook.com |
| Melting Point | Approximately 200-220 °C (with decomposition) chemicalbook.comchembk.comchemicalbook.com |
| Solubility | Practically insoluble in water; freely soluble in acetone; soluble in ethanol (B145695) and chloroform. drugs.comchemicalbook.comchemicalbook.com |
| Specific Rotation | +140° (in chloroform) chemicalbook.comchembk.com |
Structure
2D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJBENLRBOFTD-QZIXMDIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022668 | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
987-24-6 | |
| Record name | Betamethasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=987-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI05AO53L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modification of Betamethasone Acetate
Synthetic Methodologies for Betamethasone (B1666872) Acetate (B1210297)
The industrial synthesis of betamethasone acetate is a multi-step process that often begins with precursors derived from natural sources like phytosterols. A common strategy involves the chemical transformation of a steroid intermediate to introduce the necessary functional groups, such as the 9α-fluoro and 16β-methyl groups, characteristic of betamethasone.
The final key step in producing this compound is the selective esterification (acetylation) of the C21 hydroxyl group on the betamethasone molecule. One patented method describes starting with an intermediate, 17α-hydroxy-9,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione, which is first reacted with a brominating agent. The resulting intermediate is then reacted with an acetate salt, such as potassium acetate, in the presence of a phase transfer catalyst like tetrabutylammonium iodide to yield the final product. google.com This method is noted for its high yield and purity, with the final product achieving over 99% purity. google.com Different solvents can be employed in this step, including acetonitrile (B52724), acetone (B3395972), and N,N-dimethylformamide, with reported yields ranging from 90% to 99%. google.com
Another described synthetic route involves the creation of a 9α-fluoro-11β,17α,21-trihydroxy-16β-methyl-4-pregnene-3,20-dione 21-acetate intermediate. chemicalbook.com This compound is then treated with selenium dioxide to introduce a double bond at the C1 position, yielding the final this compound structure. chemicalbook.com
The table below summarizes various reaction conditions for the acetylation step as described in a patent for the synthesis of this compound. google.com
| Starting Intermediate | Acetate Source | Catalyst | Solvent | Reported Yield |
|---|---|---|---|---|
| Compound (4) | Potassium Acetate | Tetrabutylammonium Iodide | Acetonitrile | 99% |
| Compound (4) | Potassium Acetate | Tetrabutylammonium Iodide | Acetone | 90% |
| Compound (4) | Sodium Acetate | Tetrabutylammonium Bromide | Methanol (B129727) | Not Specified |
| Compound (4) | Potassium Acetate | Tetrabutylammonium Iodide | N,N-Dimethylformamide | Not Specified |
Derivatization Strategies and Analogue Synthesis
Derivatization of corticosteroids like betamethasone is a common strategy in medicinal chemistry to alter their pharmacokinetic properties, potency, and duration of action. While much of the research focuses on creating various esters from the parent betamethasone, modifications to this compound itself or its precursors are also explored to generate novel analogues.
Research into betamethasone analogues has led to the synthesis of various derivatives to investigate structure-activity relationships. For instance, a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate were synthesized to explore their anti-inflammatory potency and systemic absorption. nih.gov While this study focused on the dipropionate ester, the synthetic strategies employed—such as modifying the halogen at the 9α-position or introducing substituents at the 12β-position—are applicable to the broader class of betamethasone derivatives. nih.gov
Another area of analogue development involves biotransformation, where microorganisms or plant cells are used to modify the parent molecule. In one study, betamethasone dipropionate underwent biotransformation using plant cell cultures, leading to oxidized and hydrolyzed products. researchgate.netnih.govscienceopen.com This approach can create novel derivatives that may be difficult to produce through conventional chemical synthesis. researchgate.netnih.govscienceopen.com
Furthermore, new corticosteroids have been identified through the elucidation of unknown compounds found in unregulated products. Researchers have synthesized and confirmed the structures of novel derivatives like betamethasone dibutyrate and betamethasone tributyrate, highlighting ongoing efforts to identify and characterize new analogues that may appear as illicit substances. nih.gov
The table below outlines examples of derivatization approaches for betamethasone, which could be conceptually applied to or start from this compound.
| Parent Compound Class | Position of Modification | Type of Modification | Example Resulting Analogue Class | Rationale |
|---|---|---|---|---|
| Betamethasone | C17, C21 | Esterification | Betamethasone Valerate (B167501), Betamethasone Dipropionate | Modify lipophilicity and duration of action. |
| Betamethasone | C12 | Hydroxylation / Acyloxylation | 12β-hydroxy analogues | Investigate impact on systemic absorption. nih.gov |
| Betamethasone Dipropionate | Steroid Core | Biotransformation (Oxidation/Hydrolysis) | Sananone, Sananone Propionate | Generate novel metabolites and derivatives. researchgate.netnih.gov |
| Betamethasone | C17, C21 | Esterification with Butyrate | Betamethasone Dibutyrate | Creation of new, uncharacterized corticosteroids. nih.gov |
Solid State Chemistry and Polymorphism of Betamethasone Acetate
Identification and Characterization of Polymorphic Forms and Hydrates
The various solid-state forms of Betamethasone (B1666872) acetate (B1210297) have been identified and characterized using techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis. nih.gov These analyses have revealed distinct physical properties for each form.
Three primary polymorphic forms of Betamethasone acetate have been described in scientific literature: Form II, Form Iα, and Form Iβ. tandfonline.com Each form possesses a unique crystal lattice and, consequently, different melting points. Form II is prepared by the slow cooling of a hot, saturated acetone (B3395972) solution. tandfonline.com Form Iα can be obtained by heating an acetone solution at 70°C until a solid is produced. tandfonline.com Form Iβ is a product of the transformation of the hydrate (B1144303) form when heated in an oven at 160°C for 15 minutes. tandfonline.com
Table 1: Characteristics of this compound Polymorphic Forms
| Form | Method of Preparation | Melting Point (°C) |
| Form II | Slow cooling of a hot, saturated acetone solution. tandfonline.com | 150–156 tandfonline.com |
| Form Iα | Heating an acetone solution at 70°C until solid production. tandfonline.com | 210–212 tandfonline.com |
| Form Iβ | Transformation of the hydrate form when heated at 160°C for 15 minutes. tandfonline.com | 222–224 tandfonline.com |
In addition to the anhydrous polymorphs, this compound can form a hydrate. This hydrate is a monohydrate, containing one molecule of water within its crystal lattice. tandfonline.com The monohydrate can be derived from Form Iα through grinding with water at room temperature for one hour. tandfonline.com Thermogravimetric analysis shows that this hydrate loses 3.97% of its weight between 60°C and 100°C, which corresponds to the loss of the water molecule. tandfonline.com
Polymorphic Interconversion Mechanisms
The different polymorphic forms of this compound can transform into one another under various conditions, including mechanical stress, heat, and exposure to solvents. tandfonline.com Understanding these interconversion mechanisms is critical for controlling the solid form of the drug during manufacturing and storage.
Mechanical stress, such as grinding, can induce changes in the crystallinity of this compound polymorphs. tandfonline.com Grinding of all three forms (II, Iα, and Iβ) leads to a decrease in crystallinity over time, eventually resulting in an amorphous state. tandfonline.comresearchgate.net Form Iβ completely transforms into an amorphous phase after two hours of grinding, while Forms Iα and II are only partially transformed under the same conditions. tandfonline.comtandfonline.com Interestingly, no interconversion between the three polymorphic forms was observed during dry grinding. tandfonline.com However, when ground with water, both Form Iα and Form Iβ transform into the hydrate form. tandfonline.com In contrast, Form II remains stable and does not undergo any change even after two hours of grinding with water. tandfonline.comtandfonline.com
The polymorphs of this compound exhibit different behaviors upon heating. tandfonline.com Form II completely converts to Form Iβ when heated at 160°C for 15 minutes. tandfonline.comtandfonline.com Form Iα partially transforms to Form Iβ when heated at 95°C for 7 days, whereas Form Iβ shows no change under the same conditions. tandfonline.comtandfonline.com The hydrate form's stability is also temperature-dependent; it remains stable when kept at 40°C for 72 hours under vacuum but will convert to Form II at temperatures above 60°C. tandfonline.comtandfonline.com
When suspended in water, the different polymorphs of this compound show varying stability. tandfonline.com Form II is the most stable form in an aqueous suspension and does not undergo any transformation. tandfonline.comtandfonline.com Conversely, both Form Iα and Form Iβ are unstable in water and will convert to Form II. tandfonline.comtandfonline.com The hydrate form is stable in water at temperatures below 60°C; however, if the temperature rises above this point, it will transform into Form II. tandfonline.com
Table 2: Polymorphic Interconversions of this compound
| Initial Form | Condition | Resulting Form |
| Form Iα | Grinding with water for 1 hour. tandfonline.com | Hydrate tandfonline.com |
| Form Iβ | Grinding with water for 1 hour. tandfonline.com | Hydrate tandfonline.com |
| Form II | Grinding with water for 2 hours. tandfonline.com | No change tandfonline.com |
| Form Iα, Iβ, II | Dry grinding. tandfonline.com | Amorphous state tandfonline.com |
| Form II | Heating at 160°C for 15 minutes. tandfonline.comtandfonline.com | Form Iβ tandfonline.comtandfonline.com |
| Form Iα | Heating at 95°C for 7 days. tandfonline.comtandfonline.com | Partial transformation to Form Iβ tandfonline.comtandfonline.com |
| Hydrate | Heating above 60°C. tandfonline.comtandfonline.com | Form II tandfonline.comtandfonline.com |
| Form Iα | Suspension in water. tandfonline.com | Form II tandfonline.com |
| Form Iβ | Suspension in water. tandfonline.com | Form II tandfonline.com |
| Hydrate | Suspension in water below 60°C. tandfonline.com | Stable tandfonline.com |
Thermodynamic Relationships Governing Polymorphism
This compound is known to exist in at least three polymorphic forms, designated as Form Iα, Form Iβ, and Form II, in addition to a hydrate. scispace.comnih.govresearchgate.net These forms are enantiotropically related, meaning that their relative stability is dependent on temperature. nih.govresearchgate.net An enantiotropic system is characterized by a transition temperature at which the Gibbs free energies of two polymorphs are equal, and their stability order inverts.
While specific transition temperatures and enthalpy values for all polymorphic pairs of this compound are not extensively detailed in publicly available literature, the general thermodynamic principles governing their interconversion have been studied. Form II has been identified as the most stable polymorph when suspended in water. nih.govresearchgate.net This suggests that under aqueous conditions and at ambient temperatures, Form II is the thermodynamically favored form.
The interconversions between these polymorphs can be induced by thermal energy. For instance, it has been reported that Form II of this compound completely converts to Form I when heated at 160°C for 15 minutes. researchgate.net Conversely, heating Form I at 95°C for seven days resulted in a partial transformation to another form, while the same conditions did not cause any change in Form Iβ. researchgate.net These observations underscore the complex thermodynamic interplay between the different crystalline structures. The presence of an active hydroxyl group in the this compound molecule is believed to play a significant role in its polymorphic behavior. scispace.comresearchgate.net
| Polymorph | Relative Stability in Water | Thermal Behavior |
| Form Iα | Metastable; converts to Form II. nih.gov | Partially transforms at 95°C after 7 days. researchgate.net |
| Form Iβ | Unstable in water. researchgate.net | No change observed at 95°C after 7 days. researchgate.net |
| Form II | Most stable form. nih.govresearchgate.net | Converts to Form I at 160°C after 15 minutes. researchgate.net |
| Hydrate | Stable in water up to 60°C; transforms to Form II above this temperature. nih.gov | Low temperatures favor its formation. scispace.comresearchgate.net |
This table summarizes the known thermodynamic relationships and thermal behaviors of this compound polymorphs based on available research.
Crystallization Processes and Morphological Control
The ability to control the crystallization process is essential for selectively producing a desired polymorph and for controlling the crystal habit (morphology), which can significantly impact bulk properties such as flowability and dissolution rate. Different crystal forms of this compound can be prepared through various techniques, including recrystallization from different solvents, grinding, and altering the solvent system. scispace.comresearchgate.net
The choice of solvent is a critical factor in determining the resulting polymorphic form. While specific solvent systems for obtaining each polymorph of this compound are not extensively documented in the available literature, the general principle is that the solubility and interaction between the solute and solvent molecules govern the nucleation and growth of a particular crystal lattice. A patent for the preparation of high-purity this compound describes a process of dissolving the crude product in acetone, followed by distillation and crystallization. ijpsonline.com This indicates that acetone is a viable solvent for the crystallization of this compound, although the patent's primary focus is on purification rather than polymorphic control.
In addition to the choice of solvent, other crystallization parameters such as the rate of cooling, the degree of supersaturation, and the presence of additives can influence the polymorphic outcome and the crystal morphology. For instance, low temperatures have been noted to be conducive to the formation of the this compound hydrate. scispace.comresearchgate.net
Furthermore, the stability of polymorphic forms in suspension can be influenced by excipients. In aqueous suspensions, the metastable forms Iα and Iβ tend to convert to the more stable Form II. However, studies have shown that polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC E5), can retard this transition. researchgate.net This kinetic stabilization is crucial for the formulation of stable suspensions, with the metastable Form Iα being preferred for such preparations due to its retarded transition in the presence of HPMC E5, while Form Iβ is considered unsuitable due to its inherent instability in water. researchgate.net
Mechanical stress, such as grinding, can also induce polymorphic transformations. When the three anhydrous polymorphs of this compound were subjected to ball-milling, their crystallinity decreased over time, eventually leading to an amorphous state. researchgate.net
| Crystallization Method | Influencing Factors | Outcome |
| Recrystallization from Solvents | Solvent type, cooling rate, supersaturation. scispace.comresearchgate.net | Can yield different polymorphic forms and hydrates. scispace.comresearchgate.net |
| Grinding/Milling | Duration and intensity of mechanical stress. researchgate.net | Can lead to a decrease in crystallinity and transformation to an amorphous state. researchgate.net |
| Suspension in Water | Temperature, presence of polymers (e.g., HPMC E5). nih.govresearchgate.net | Metastable forms (Iα, Iβ) tend to convert to the stable Form II; this transition can be kinetically inhibited by polymers. researchgate.net |
This table outlines the various methods for obtaining different solid-state forms of this compound and the key factors influencing the outcome.
Degradation Chemistry and Stability Kinetics of Betamethasone Acetate
Thermal Degradation Pathways and Product Elucidation
The molecular structure of betamethasone (B1666872) acetate (B1210297) is susceptible to degradation when exposed to thermal stress. The degradation process involves a series of chemical reactions that can be influenced by temperature, pH, and the surrounding chemical environment.
Research into the thermal stability of betamethasone acetate in pharmaceutical formulations has identified key degradation products. In a stability study of an injectable suspension containing this compound and betamethasone sodium phosphate (B84403) stored at 40°C and 75% relative humidity for 90 days, the primary degradation products were identified as betamethasone freebase and other unspecified impurities. The formation of betamethasone freebase suggests that hydrolysis of the acetate ester at the C21 position is a principal degradation pathway. General degradation mechanisms for corticosteroids often involve reactions at the 1,3-dihydroxyacetone (B48652) side chain. uspbpep.com Under conditions of intense heat, such as in a fire, the formation of toxic gases from the decomposition of the compound is also possible.
A summary of identified thermal degradation products from a stability study of an injectable formulation is presented below.
| Stress Condition | Duration | Identified Degradants |
| 40°C / 75% RH | 90 days | Betamethasone freebase (2.68%), Total impurities (3.52%) |
This interactive table summarizes the degradation products of this compound under specific thermal stress conditions.
The rate at which this compound degrades can be described using kinetic models. While detailed kinetic studies specifically for this compound are not extensively documented in the literature, related corticosteroid esters frequently exhibit first-order degradation kinetics. nih.govsemanticscholar.orgresearchgate.net
In a stability study of a parenteral formulation containing this compound, the degradation of the compound at an accelerated temperature of 45°C was analyzed. For the purpose of estimating the product's shelf-life, the data for the remaining concentration over time was fitted to a zero-order kinetic model. nih.gov This practical approach allows for the determination of an expiry date based on the time it takes for the concentration to fall below a 90% threshold, although it may not fully describe the underlying chemical reaction mechanism.
The rate of thermal degradation of this compound is highly dependent on temperature. Elevated temperatures accelerate the degradation process, a principle fundamental to chemical kinetics.
In one study, a parenteral formulation of this compound subjected to a temperature of 45°C showed a significant decrease in concentration, with an 11% loss observed after 70 days. nih.gov Another study on an injectable suspension reported the formation of impurities at 40°C over a 90-day period.
At much higher temperatures, physical transformations can also occur. This compound is known to exist in different polymorphic forms. researchgate.net It has been demonstrated that heating form II of this compound to 160°C for just 15 minutes results in its complete conversion to form I, indicating that thermal stress can induce changes in its solid-state properties. researchgate.net The compound has a reported decomposition temperature range of 200-220°C, above which significant and rapid breakdown occurs. medchemexpress.com
The following table summarizes the observed effects of temperature on the stability of this compound.
| Temperature | Duration | Observed Effect | Citation |
| 40°C | 90 days | Formation of betamethasone freebase and other impurities. | |
| 45°C | 70 days | 11% decrease in concentration in a parenteral solution. | nih.gov |
| 160°C | 15 min | Complete polymorphic conversion from form II to form I. | researchgate.net |
| 200-220°C | N/A | Decomposition of the compound. | medchemexpress.com |
This interactive table illustrates the impact of different temperatures on the stability and physical form of this compound.
Photodegradation Mechanisms and Product Characterization
Photodegradation involves the chemical breakdown of a compound upon exposure to light, particularly ultraviolet (UV) radiation. The photostability of a drug is a critical quality attribute, especially for products stored in transparent packaging or applied topically.
Specific studies detailing the characterization of photodegradation products solely for this compound are limited. However, an investigation into a parenteral mixture containing this compound found that the influence of light exposure on the degradation of the compound was negligible for that specific preparation. nih.gov This suggests a notable degree of photostability, at least within that formulation. While studies on the parent compound, betamethasone, and other esters like betamethasone valerate (B167501) have identified photodegradants resulting from rearrangements of the steroid's core structure, these products cannot be definitively attributed to this compound without direct experimental evidence. nih.govjst.go.jp
Consistent with the limited information on its photodegradation products, specific kinetic studies quantifying the rate of photodegradation for this compound were not identified in the performed literature search. The finding that a parenteral formulation of this compound exhibited negligible degradation when exposed to light suggests that its photodegradation rate may be very slow under typical conditions, potentially explaining the scarcity of detailed kinetic data. nih.gov For comparison, studies on other esters, such as betamethasone-17-valerate (B13397696), have shown that photodegradation follows first-order kinetics under UV irradiation. nih.govresearchgate.net
Influence of UV Radiation and Light Exposure
The photochemical stability of this compound is a subject of significant interest, given that corticosteroids are often applied topically to sun-exposed areas or stored in conditions where light exposure is possible. Research into the photodegradation of the core betamethasone molecule and its various esters reveals a general susceptibility to ultraviolet (UV) radiation, particularly UVB rays. This degradation typically involves complex molecular rearrangements and fragmentation.
When exposed to UV radiation, corticosteroids containing the pregna-1,4-diene-3,20-dione structure, which includes this compound, are known to undergo decomposition. The primary photodegradation pathways involve the rearrangement of the A-ring of the steroid nucleus. This process, often proceeding through a radical mechanism, leads to the formation of several characteristic photoproducts. The main products identified in studies of betamethasone and its other esters include "lumi" and "photolumi" derivatives, which result from rearrangements of the cyclohexadienone moiety. Additionally, Norrish Type I fragmentation of the ketolic side chain can occur, leading to the formation of an "andro" derivative, which involves the loss of the side chain at C-17. These transformations are significant as they alter the parts of the molecule essential for its therapeutic activity, potentially leading to a loss of anti-inflammatory efficacy nih.gov.
However, it is crucial to note that the formulation and environment can significantly impact photostability. In a specific study evaluating a parenteral suspension containing this compound and betamethasone sodium phosphate in saline, the stability of this compound was found not to be dependent on light exposure over the study period. researchgate.netnih.gov This finding contrasts with the established photosensitivity of the betamethasone structure. The discrepancy may be attributed to the protective effects of the formulation, such as the scattering of light by the suspension particles or the presence of other excipients that may absorb UV radiation. This highlights that while the this compound molecule is inherently susceptible to photodegradation, its stability in a final pharmaceutical product can be enhanced by the formulation design.
Environmental and Media Effects on Degradation Kinetics
The rate at which this compound degrades is highly dependent on its surrounding chemical environment. Factors such as the composition of the solvent, the pH of the medium, and the presence of ions or oxidative agents can significantly influence the degradation kinetics and pathways.
Solvent Composition and Dielectric Constant Effects
The polarity of the solvent system plays a critical role in the stability of betamethasone esters. While specific kinetic data for this compound is limited, comprehensive studies on the closely related betamethasone-17-valerate demonstrate a clear relationship between the solvent's dielectric constant and the rate of photodegradation. The degradation of betamethasone-17-valerate was observed to follow first-order kinetics, with the rate increasing as the dielectric constant of the solvent decreased. semanticscholar.org
This phenomenon is attributed to the relatively non-polar character of the betamethasone ester. In less polar solvents, the molecule and its excited state intermediates are more readily accommodated, facilitating the degradation reactions. For instance, the photodegradation rate of betamethasone-17-valerate is significantly higher in less polar organic solvents compared to more polar aqueous mixtures. This suggests that this compound would exhibit similar behavior, being more susceptible to degradation in environments with low dielectric constants.
| Solvent System | Dielectric Constant (Approx.) | Apparent First-Order Rate Constant (k) (min-1) |
|---|---|---|
| Methanol (B129727) | 32.7 | 11.30 x 10-3 |
| Acetonitrile (B52724) | 37.5 | 8.51 x 10-3 |
| Acetonitrile/Water (20:80 v/v) | ~70 | 1.62 x 10-3 |
Data presented is for Betamethasone-17-Valerate as a proxy for this compound. semanticscholar.org
pH and Buffer Concentration Influence
The stability of this compound is profoundly influenced by the pH of the solution. Studies on related esters, such as betamethasone valerate and dipropionate, reveal that their degradation is subject to specific acid-base catalysis. glowm.comnih.gov These compounds typically exhibit a V-shaped pH-rate profile, with maximum stability observed in the acidic pH range of approximately 3.5 to 5.0. glowm.comnih.gov In both highly acidic (pH < 3) and neutral to alkaline (pH > 5) conditions, the rate of degradation increases significantly.
In acidic media, the degradation is catalyzed by hydrogen ions, while in neutral and alkaline solutions, water and hydroxyl ions catalyze the hydrolysis of the ester linkage. glowm.com For this compound, which is a 21-acetate ester, the primary reaction would be the hydrolysis of the acetate group to form the parent compound, betamethasone, and acetic acid.
The concentration of buffer species can also affect the degradation rate. In studies with betamethasone-17-valerate, an increase in the concentration of phosphate buffer at a constant pH and ionic strength led to a decrease in the rate of photodegradation. semanticscholar.org This inhibitory effect is likely due to the deactivation of the excited state of the molecule by the buffer ions, which quenches the photochemical reaction before degradation can occur.
| pH | Apparent First-Order Rate Constant (kobs) (h-1) |
|---|---|
| 2.5 | 9.07 x 10-3 |
| 3.5 | 1.10 x 10-3 |
| 4.5 | 0.399 x 10-3 |
| 5.5 | 1.08 x 10-3 |
| 6.5 | 3.80 x 10-3 |
| 7.5 | 8.60 x 10-3 |
Data presented is for Betamethasone Valerate as a proxy for this compound. glowm.comnih.gov
Impact of Ionic Strength
Ionic strength of the medium is another factor that can modulate the stability of betamethasone esters. Research on betamethasone-17-valerate has shown that an increase in ionic strength, at a constant pH and buffer concentration, leads to a decrease in the rate of photodegradation. researchgate.net
| Ionic Strength (μ) (M) | Apparent First-Order Rate Constant (k) (min-1) |
|---|---|
| 0.3 | 9.3 x 10-3 |
| 0.6 | 7.9 x 10-3 |
| 0.9 | 6.8 x 10-3 |
| 1.2 | 6.0 x 10-3 |
| 1.5 | 5.4 x 10-3 |
Data presented is for Betamethasone-17-Valerate as a proxy for this compound. researchgate.net
Oxidative Degradation Pathways
This compound, like other corticosteroids, is susceptible to oxidative degradation. The primary site for oxidation is the dihydroxyacetone side chain at C-17. The presence of a 20-keto-21-hydroxyl group makes this part of the molecule vulnerable to attack by oxidizing agents.
Studies on the parent compound, betamethasone, have shown that oxidation can lead to the cleavage of the side chain. nih.gov A common oxidative degradation product is the corresponding 17-keto steroid. For instance, oxidation of betamethasone with agents like potassium permanganate (B83412) (KMnO₄) yields 9α-fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione. nih.gov This reaction involves the complete removal of the C-20 and C-21 carbons. It is therefore the primary oxidative degradation pathway anticipated for this compound, where the entire acetate-bearing side chain is cleaved to form the 17-ketone derivative. This degradation pathway results in a complete loss of glucocorticoid activity, as the C-17 side chain is a critical determinant of the molecule's biological function.
Advanced Analytical Methodologies for Betamethasone Acetate Research
Chromatographic Separation and Quantification Techniques
Chromatography remains the cornerstone for the separation and quantification of Betamethasone (B1666872) acetate (B1210297) and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques, offering high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is extensively used for the analysis of Betamethasone acetate. RP-HPLC methods are valued for their ability to separate a wide range of compounds based on their hydrophobicity.
A common approach involves using C18 columns with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). For instance, one method for the simultaneous assay of Betamethasone Sodium Phosphate (B84403) and this compound in an injectable formulation utilized an ACE 3 C18 column. To enhance peak symmetry and separation efficiency for 32 potential impurities, two chaotropic agents (trifluoroacetic acid and potassium hexafluorophosphate) were incorporated into the mobile phase nih.gov. Another RP-HPLC method was developed for the dissolution testing of an injectable suspension, using a sodium dihydrogen ortho-phosphate (B1173645) buffer (pH 7.4) with 2.5% sodium lauryl sulphate as the dissolution medium ijpsr.com.
The versatility of HPLC allows for its application in various matrices. A sensitive and specific HPLC method was developed for the simultaneous quantification of betamethasone, betamethasone 21-acetate, and hydrocortisone (B1673445) in biological fluids, using dichloromethane (B109758) for extraction before analysis on a reversed-phase system nih.gov. Detection is typically performed using ultraviolet (UV) detectors at wavelengths around 240 nm or 254 nm nih.govnih.gov.
| Application | Column | Mobile Phase Components | Detection | Reference |
|---|---|---|---|---|
| Simultaneous assay with Betamethasone Sodium Phosphate in injections | ACE 3 C18 (15 cm × 4.6 mm) | Aqueous buffer with two oxo-cyclic organic modifiers, trifluoroacetic acid, and potassium hexafluorophosphate | UV | nih.gov |
| Quantification in biological fluids | Reversed-phase column | Not specified | UV (240 nm and 254 nm) | nih.gov |
| Analysis of impurities in raw material | Octadecylsilane bonded silica | Water, Acetonitrile, Methanol (Gradient) | UV (245-265 nm) | google.com |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), leading to significantly faster analysis times, improved resolution, and reduced solvent consumption compared to traditional HPLC jptcp.com.
A rapid, stability-indicating UPLC method was developed for impurity profiling of this compound and Betamethasone phosphate injectable suspensions. This method, with a runtime of just 12 minutes, employed a Poroshell 120 EC C18 column (100×2.1 mm, 1.9 µm) and was coupled with both Photodiode Array (PDA) and Quadrupole Dalton (QDa) mass detectors nih.gov. Another UPLC-MS/MS method was validated for determining Betamethasone sodium phosphate (BSP), Betamethasone dipropionate (BDP), and their metabolites in human plasma, demonstrating the technique's suitability for complex bioequivalence studies nih.gov.
The enhanced efficiency of UPLC makes it a preferred method for modern analytical challenges. For instance, a UPLC method was developed to estimate Betamethasone and Calcipotriene in an ointment formulation, highlighting its applicability to semi-solid dosage forms tandfonline.com.
Impurities Profiling and Quantification Strategies
Identifying and quantifying impurities is a critical aspect of pharmaceutical quality control, as these substances can affect the efficacy and safety of the final product. Stability-indicating methods are specifically designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
A UPLC-PDA-QDa method successfully separated all potential degradation impurities in this compound and Betamethasone phosphate suspensions nih.gov. Similarly, an RP-HPLC method was developed to separate 32 potential impurities and degradation products from both Betamethasone Sodium Phosphate and this compound in a single run nih.gov. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for developing these stability-indicating methods nih.gov.
In one study, two thermal degradation impurities of this compound were identified using a QDa detector and subsequently isolated for structural confirmation nih.gov. Another HPLC method was specifically designed to separate and detect various related impurities in the Betamethasone raw material using a gradient elution with water, acetonitrile, and methanol google.com.
Method Development and Optimization through Quality by Design (QbD) and Design of Experiments (DoE)
The modern approach to analytical method development has shifted from a traditional, trial-and-error process to a more systematic and robust framework known as Analytical Quality by Design (AQbD) impactfactor.orgajpaonline.com. AQbD begins with predefined objectives and uses risk assessment to identify critical method parameters that are then systematically studied using Design of Experiments (DoE) celonpharma.com.
This approach was applied to develop a UPLC method for Betamethasone and Calcipotriene in an ointment tandfonline.com. By using DoE, the relationship between method inputs (like mobile phase composition and flow rate) and method performance attributes (like peak resolution and tailing factor) was established. This allows for the definition of a Method Operable Design Region (MODR), which is a multidimensional space where the method is guaranteed to perform as intended, providing greater operational flexibility and robustness celonpharma.com. The goal of AQbD is to build quality into the analytical method from the outset, reducing the likelihood of method failure and the need for re-validation impactfactor.org.
Green Analytical Chemistry Approaches in Chromatography
Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally friendly by reducing or eliminating hazardous substances and minimizing energy consumption and waste generation researchgate.netalliedacademies.org. In chromatography, this is often achieved by reducing solvent use.
The adoption of UPLC is inherently a greener approach compared to HPLC, as its efficiency leads to shorter run times and consequently lower solvent consumption jptcp.comresearchgate.net. A study developing a UPLC method for Betamethasone and Calcipotriene explicitly applied green analytical chemistry principles by using ethanol (B145695), a more environmentally benign solvent, as part of the mobile phase tandfonline.com. Other strategies to make chromatographic methods greener include the miniaturization of instruments and replacing toxic reagents with safer alternatives alliedacademies.orgalliedacademies.org.
Mass Spectrometry for Structural Elucidation
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of this compound, its metabolites, and its impurities. MS provides information about the molecular weight and fragmentation patterns of analytes, enabling their definitive identification.
LC-MS/MS (tandem mass spectrometry) methods have been developed for the highly sensitive and specific determination of this compound and other esters in human plasma researchgate.netnih.gov. In these methods, the mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. For example, the mass transition for this compound can be monitored to distinguish it from other related compounds scielo.br.
MS is particularly powerful for identifying unknown impurities. A fast UPLC method utilized a simple Quadrupole Dalton (QDa) mass detector to identify two new thermal degradation impurities of this compound by their mass-to-charge (m/z) values of 393.22 and 363.17 nih.gov. In another complex case, LC-MSⁿ techniques were used in conjunction with forced degradation studies to identify an isomeric impurity in Betamethasone 17-valerate as Dexamethasone (B1670325) 17-valerate by comparing fragmentation patterns of the resulting degradants nih.gov. This highlights the ability of MS to differentiate between closely related isomers and provide unambiguous structural information critical for drug quality and safety.
| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| Betamethasone | ESI+ | 393 | 373 | scielo.br |
| This compound | ESI+ | 435 | 397 | scielo.br |
| Degradation Impurity 1 (DP1) | ESI+ | 393.22 | Not specified | nih.gov |
| Degradation Impurity 2 (DP2) | ESI+ | 363.17 | Not specified | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. Its applications span from quality control of pharmaceutical formulations to the analysis of biological samples. Reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry is frequently employed. For instance, a method using a C8 or C18 column with a mobile phase consisting of an ammonium (B1175870) acetate buffer and acetonitrile has been successfully used to separate this compound from its epimer, dexamethasone acetate, and other related corticosteroid esters. nih.gov
LC-MS methods are valued for their high sensitivity and specificity, allowing for the determination of this compound in complex matrices such as human plasma. nih.govresearchgate.net These assays are crucial for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of the drug is essential. The technique's ability to separate the analyte from endogenous plasma components and other administered drugs is a key advantage. scielo.brscielo.br Validated LC-MS methods have demonstrated linearity over specific concentration ranges, for example, a linear range of 1.0-20.0 ng/ml has been reported for this compound in plasma. nih.govdocumentsdelivered.com
Tandem Mass Spectrometry (LC-MS/MS, LC-MSn) for Product Identification
Tandem mass spectrometry (LC-MS/MS) significantly enhances the selectivity and sensitivity of detection, making it a gold standard for the unequivocal identification and quantification of this compound. akjournals.com This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct of this compound) and its subsequent fragmentation to produce product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. nih.gov
For this compound, the protonated molecule [M+H]⁺ at m/z 435 is often selected as the precursor ion. scielo.br Collision-induced dissociation (CID) then generates characteristic product ions. One of the common fragmentation pathways involves the loss of the acetate group and subsequent eliminations. For example, a transition of m/z 435 > 397 has been used for the identification of this compound. scielo.br The unique fragmentation patterns serve as a molecular fingerprint, allowing for confident identification even at trace levels. nih.gov This capability is crucial in anti-doping control to detect metabolites of betamethasone and in identifying counterfeit drugs where precise structural confirmation is required. nih.govnih.gov
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of corticosteroids like this compound by LC-MS. rsc.org ESI is a soft ionization method that allows for the analysis of thermally labile and polar molecules, generating intact molecular ions or adducts with minimal fragmentation in the source. nih.gov For this compound, ESI is typically operated in the positive ion mode (ESI+), where the analyte is detected as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.govrsc.org
The efficiency of the ESI process can be influenced by the mobile phase composition, pH, and the presence of additives. rsc.org For instance, the use of ammonium acetate in the mobile phase can facilitate the formation of ammonium adducts. nih.gov The choice of solvent and ionization parameters is optimized to achieve maximum signal intensity and stability. The high sensitivity of ESI-MS allows for detection limits in the low ng/mL to pg/mL range, which is essential for bioanalytical applications. akjournals.comnih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques provide critical information about the molecular structure and functional groups of this compound, serving as essential tools for its identification and characterization.
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its steroidal structure and acetate functional group. researchgate.net Key vibrational frequencies help confirm the presence of hydroxyl (O-H), carbonyl (C=O), carbon-carbon double (C=C), and carbon-fluorine (C-F) bonds. researchgate.net
The spectrum typically shows a broad absorption band for the O-H stretching of the hydroxyl groups. vscht.cz Strong, distinct peaks are observed for the carbonyl groups: one for the conjugated ketone in the A-ring of the steroid nucleus and another for the ester carbonyl of the acetate group at a higher wavenumber. vscht.cz The European Pharmacopoeia specifies comparison with a reference standard for identification, confirming the identity of the compound through a direct match of the spectral patterns. uspbpep.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| C=O (ester) | Stretching | 1750 - 1735 |
| C=O (conjugated ketone) | Stretching | ~1660 |
| C=C (alkene) | Stretching | ~1620 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound in solution. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net The spectrum shows distinct signals for the methyl protons, the steroidal framework protons, and the acetate methyl group. diva-portal.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., C=O, C-O, C-F, CH₃, CH₂, CH). chemicalbook.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to establish connectivity between protons and carbons, leading to the unambiguous assignment of all signals in the ¹H and ¹³C spectra. researchgate.netscienceopen.com These detailed analyses are crucial for distinguishing between isomers and confirming the precise stereochemistry of the molecule. researchgate.net
| Carbon Atom | Approximate Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170 |
| C=O (ketone, C3) | ~186 |
| C=O (ketone, C20) | ~204 |
| C-F (C9) | ~90 |
| C-O (C11, C17, C21) | 60 - 90 |
| CH₃ (methyl groups) | 15 - 25 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
UV-Vis Spectrophotometry for Quantitative Analysis
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method used for the quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms. ymerdigital.com The method is based on the principle that the molecule absorbs light in the ultraviolet region due to the presence of a chromophore, specifically the α,β-unsaturated ketone system (the pregna-1,4-diene-3,20-dione structure). nih.gov
This compound exhibits a characteristic maximum absorbance (λmax) in the ultraviolet range, typically around 234-240 nm. ymerdigital.comchemrxiv.org According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution. This relationship allows for the construction of a calibration curve from which the concentration of this compound in an unknown sample can be determined. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. ymerdigital.comresearchgate.net
Spectroscopic Markers for Degradation Product Monitoring
The chemical stability of this compound is a critical attribute, and spectroscopic methods are vital for monitoring its degradation. Degradation can occur through pathways such as hydrolysis of the C-21 acetate ester, oxidation, or photodegradation. Each pathway results in products with unique spectroscopic signatures that can be used as markers for monitoring the extent of degradation.
Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. The hydrolysis of the acetate group on this compound to form Betamethasone is a primary degradation route. This process can be monitored by observing changes in the infrared spectrum.
Marker for Degradation (Hydrolysis):
Disappearance of Acetate Carbonyl Stretch: The parent compound, this compound, exhibits a characteristic ester carbonyl (C=O) stretching vibration. The loss of intensity in this peak indicates the cleavage of the acetate group.
Appearance of Hydroxyl Stretch: The formation of the degradation product, Betamethasone, which has a free primary hydroxyl group at the C-21 position, is marked by the appearance or increased intensity of a broad O-H stretching band in the 3200-3600 cm⁻¹ region of the spectrum researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information at the atomic level, making it highly effective for identifying and quantifying degradation products.
Marker for Degradation (Hydrolysis):
Disappearance of Acetate Methyl Signal: this compound shows a distinct singlet peak in the ¹H NMR spectrum corresponding to the methyl protons of the acetate group. The decrease in the integral of this signal is directly proportional to the degradation of the parent compound.
Shift in C-21 Methylene Protons: Upon hydrolysis, the chemical environment of the protons on the C-21 carbon changes, leading to a noticeable shift in their corresponding signals in the ¹H NMR spectrum ucl.ac.uk.
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is indispensable for separating and identifying degradation products, even at trace levels. Forced degradation studies on related corticosteroids like betamethasone sodium phosphate have successfully used LC-MS to elucidate the structure of degradants nih.gov. For this compound, specific mass-to-charge (m/z) ratios would serve as definitive markers for its degradation products. For instance, the hydrolysis product (Betamethasone) would show a molecular ion peak corresponding to the loss of an acetyl group (42 Da) from the parent mass.
These spectroscopic markers are essential in stability studies, allowing for the precise and sensitive detection of degradation, which is critical for ensuring the quality and integrity of the active pharmaceutical ingredient.
X-ray Diffraction for Solid-State Analysis
X-ray diffraction (XRD) techniques are fundamental in the solid-state characterization of pharmaceutical compounds like this compound. They provide direct insight into the crystalline structure, which influences key physicochemical properties.
This compound is known to exhibit polymorphism, the ability to exist in multiple crystalline forms nih.gov. These different forms, or polymorphs, can have distinct physical properties. X-ray Powder Diffraction (XRPD) is the primary analytical tool for identifying and differentiating these polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for that specific solid-state structure rigaku.com.
Research has identified three polymorphic forms of this compound, designated as Form Iα, Form Iβ, and Form II, in addition to a hydrate (B1144303) form researchgate.net. The interconversion between these forms can be studied under various conditions, such as heating or suspending in water, with XRPD being used to monitor the structural changes nih.gov. For example, studies have used characteristic XRPD peaks to track the conversion of the less stable Form Iα into the more stable Form II when suspended in water.
| Polymorphic Form | Characteristic XRPD Peaks (2θ) | Reference |
|---|---|---|
| Form Iα | 12.64 ± 0.06 | researchgate.net |
| Form II | 16.96 ± 0.04 | researchgate.net |
The data in the table highlights unique, representative peaks that can be used to distinguish between Form Iα and Form II of this compound. The complete XRPD pattern for each polymorph contains a multitude of peaks that are used for definitive identification.
While XRPD is excellent for polymorph identification, single crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, which allows for the unambiguous determination of the molecule's stereochemistry.
For complex steroid molecules like this compound, confirming the absolute configuration of its numerous chiral centers is essential. The single crystal XRD technique is uniquely capable of this task. Although obtaining a single crystal of sufficient size and quality for analysis can be a significant challenge, the structural information it provides is unparalleled. The absolute structures of closely related compounds, such as derivatives of Betamethasone dipropionate, have been successfully confirmed using this method, demonstrating its applicability and importance for this class of steroids nih.gov.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for investigating the physical and chemical changes that occur in a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study its polymorphism and thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions tainstruments.com. As such, DSC is a cornerstone technique for studying the polymorphism of this compound nih.gov.
Each polymorph of this compound possesses a unique thermodynamic profile, resulting in distinct melting points and enthalpies of fusion that can be measured by DSC. Furthermore, DSC can be used to observe the conversion from a metastable polymorph to a more stable form, which typically appears as an exothermic event (recrystallization) followed by the endothermic melting of the more stable form. For instance, studies have shown that Form II of this compound completely converts to Form I when heated to 160 °C for 15 minutes, a transition that can be clearly observed and quantified using DSC researchgate.net.
| Polymorphic Form | Thermal Event Observed by DSC | Reference |
|---|---|---|
| Form II | Converts to Form I upon heating (e.g., at 160 °C) | researchgate.net |
| Form Iα / Iβ | Exhibit distinct melting endotherms | nih.govresearchgate.net |
| Hydrate | Shows a dehydration endotherm prior to melting | researchgate.net |
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. TGA is particularly useful for determining the temperature at which a compound begins to decompose.
In the analysis of this compound, TGA is often used in conjunction with DSC and XRPD nih.govresearchgate.net. The TGA thermogram for this compound would show a stable mass over a certain temperature range, followed by a significant drop in mass indicating the onset of thermal decomposition. For hydrated forms of the compound, an initial, distinct mass loss corresponding to the loss of water molecules would be observed at lower temperatures. This information is critical for understanding the thermal limits of the compound's stability. For example, a TGA curve of the related compound Betamethasone valerate (B167501) shows the onset of decomposition, which provides a model for the type of data obtained for this compound amazonaws.com.
| Analysis | Typical Finding for this compound | Reference |
|---|---|---|
| Thermal Stability | Stable up to a specific onset temperature, after which decomposition occurs. | nih.govresearchgate.net |
| Hydrate Analysis | Initial mass loss corresponding to water content is observed for solvated/hydrated forms. | researchgate.net |
Mechanistic Studies of Betamethasone Acetate at the Molecular and Cellular Level in Vitro Models
Molecular Interactions with Biological Receptors
The biological activity of Betamethasone (B1666872) acetate (B1210297) is initiated by its interaction with specific intracellular receptors, primarily the glucocorticoid receptor (GR). This interaction triggers a cascade of molecular events that modulate gene expression.
Betamethasone acetate, the 21-acetate ester of betamethasone, interacts with the ligand-binding domain (LBD) of the GR. wikipedia.org However, the addition of the acetate group at the C-21 position has been shown to decrease the steroid's binding affinity for the GR compared to its parent compound, betamethasone. nih.gov This modification also increases the lipophilicity of the steroid. nih.gov
The human glucocorticoid receptor has two main isoforms, GRα and GRβ. GRα is the classic receptor that binds glucocorticoids and mediates their effects. In contrast, GRβ can act as a dominant-negative inhibitor of GRα's transcriptional activity. In vitro studies using HepG2/C3A cells have demonstrated that hGRβ can differentially suppress the transactivation induced by various synthetic glucocorticoids. For betamethasone, the presence of hGRβ at a 1:1 ratio with hGRα resulted in a significant reduction of maximal transcriptional activity.
Table 1: Differential Suppression of GRα-Induced Transactivation by hGRβ
| Glucocorticoid | Suppression of Maximal Transcriptional Activity by hGRβ (%) |
| Triamcinolone | 96 |
| Dexamethasone (B1670325) | 68 |
| Hydrocortisone (B1673445) | 62 |
| Betamethasone | 49 |
| Methylprednisolone | No Suppression |
Data sourced from a study on HepG2/C3A cells, showing the percentage of suppression when hGRβ is co-transfected with hGRα at a 1:1 ratio.
The binding of an agonist like this compound to the GR ligand-binding domain (LBD) induces a critical conformational change in the receptor. This structural rearrangement is essential for its function. The unbound receptor resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a transformational shift, causing the dissociation of these chaperones. This change, particularly in the positioning of helix 12 of the LBD, creates a surface that allows for the recruitment of coactivator proteins. nih.gov This ligand-receptor-coactivator complex then translocates to the nucleus to regulate gene transcription. nih.gov
While detailed crystal structures for the this compound-GR LBD complex are not available in the public domain, the general mechanism is understood from studies of the GR bound to other agonists, such as dexamethasone and cortisol. nih.govrcsb.org These studies reveal a distinct ligand-binding pocket and a novel dimerization interface that are crucial for GR-mediated activation. nih.gov Furthermore, advanced techniques like molecular dynamics simulations have been employed to study the conformational dynamics of the GR's DNA-binding domain (DBD) when complexed with DNA, providing insights into how the receptor recognizes specific DNA sequences and the role of intermolecular interactions in this process. nih.govnih.gov
Enzyme Modulation and Kinetic Studies
This compound can influence the activity of several enzymes, either directly or indirectly through GR-mediated gene expression. These interactions are central to its pharmacological effects.
While the prompt suggested catalase inhibition as an example, in vitro studies have more prominently highlighted the effects of betamethasone on other enzymes:
Phospholipase A2 (PLA2): Glucocorticoids are known to inhibit the activity of PLA2. This effect is primarily indirect, resulting from the induction of a protein called Lipocortin-1 (also known as Annexin A1). nih.gov Lipocortin-1, upon its synthesis, acts as an inhibitor of PLA2, thereby blocking the release of arachidonic acid from membrane phospholipids (B1166683) and subsequent production of inflammatory mediators.
Biphenyl (B1667301) 2-hydroxylase: In vitro studies using rat liver microsomes have shown that betamethasone causes a concentration-dependent stimulation of biphenyl 2-hydroxylation. nih.gov This effect was observed to be a 2- to 4-fold increase in the apparent Vmax for the formation of 2-hydroxybiphenyl at a betamethasone concentration of 100 µM. nih.gov
The mechanisms underlying the modulation of these enzymes by betamethasone have been investigated:
Phospholipase A2 (PLA2): The primary mechanism of inhibition is not a direct binding of this compound to the enzyme. Instead, betamethasone binds to the GR, initiating the transcription and translation of the gene for Lipocortin-1. nih.gov This newly synthesized protein then exerts the inhibitory action on PLA2.
Biphenyl 2-hydroxylase: Mechanistic studies suggest that betamethasone enhances the activity of this cytochrome P-450-dependent enzyme by facilitating a more efficient interaction between NADPH-cytochrome P-450 reductase and the specific form(s) of cytochrome P-450 responsible for the 2-hydroxylation of biphenyl. nih.gov This is supported by the finding that betamethasone (100 µM) decreased the apparent Km for the purified reductase by 48% and doubled the apparent Vmax of 2-hydroxybiphenyl formation when the reductase concentration was varied. nih.gov It does not, however, significantly affect the apparent Km for the biphenyl substrate itself. nih.gov
Table 2: Kinetic Effects of Betamethasone on Biphenyl 2-Hydroxylation in vitro
| Parameter | Observation | Putative Mechanism |
| Apparent Vmax | Increased 2- to 4-fold | Enhanced interaction between cytochrome P-450 reductase and cytochrome P-450 |
| Apparent Km (for Biphenyl) | No effect | The binding affinity of the substrate to the enzyme is not altered |
| Apparent Km (for Reductase) | Decreased by 48% | Facilitates a more efficient coupling between the reductase and the cytochrome P-450 |
Data from studies on rat liver microsomes with 100 µM betamethasone. nih.gov
Cellular Signaling Pathway Regulation
The ultimate effect of this compound at the cellular level is the regulation of specific signaling pathways, leading to the modulation of gene expression and cellular responses.
The binding of the betamethasone-GR complex to Glucocorticoid Response Elements (GREs) on DNA is a central mechanism. This interaction can either activate or repress gene transcription. A key pathway regulated by glucocorticoids is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Betamethasone has been shown to reduce the activation of NF-κB. medchemexpress.comnih.gov This is achieved by upregulating the expression of the inhibitor of NF-κB (IκB), which sequesters NF-κB in the cytoplasm, and by direct protein-protein interactions between the GR and NF-κB components, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov This leads to a reduced expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). medchemexpress.comnih.gov
In vitro studies on primary fetal rat lung fibroblasts have provided specific insights into the genes and pathways regulated by betamethasone. These studies, using whole-cell transcriptome sequencing, identified that betamethasone stimulates genes involved in cell proliferation and cytoskeletal/cell matrix remodeling pathways . oup.comunimelb.edu.au
Table 3: Examples of Betamethasone-Regulated Genes in Fetal Rat Lung Fibroblasts
| Gene Symbol | Gene Name | Regulation by Betamethasone | Associated Pathway/Function |
| Tgm2 | Transglutaminase 2 | Strongly Induced | Extracellular Matrix Remodeling, Cell Adhesion |
| Crispld2 | Cysteine-rich secretory protein LCCL domain containing 2 | Strongly Induced | Lung Development |
| Has2 | Hyaluronan Synthase 2 | Repressed | Extracellular Matrix Component Synthesis |
| Plk2 | Polo-like Kinase 2 | Repressed | Cell Cycle Regulation |
| Per1 | Period Circadian Regulator 1 | Induced | Circadian Rhythm, Direct GR Target |
| Dusp1 | Dual Specificity Phosphatase 1 | Induced | MAPK Signaling Regulation, Direct GR Target |
Data sourced from in vitro studies on fetal rat lung fibroblasts treated with betamethasone. oup.com
Regulation of Gene Expression
This compound exerts significant control over the expression of a diverse array of genes at the cellular level. In vitro studies, particularly those using primary fetal rat lung fibroblasts, have been instrumental in identifying these genetic targets. The activation of the glucocorticoid receptor (GR) by betamethasone leads to the direct genomic induction of numerous genes, many of which are crucial for developmental and cellular processes. nih.gov
A key study comparing betamethasone to corticosterone (B1669441) found that while both steroids regulate a similar set of approximately 483 genes, betamethasone elicits a much stronger transcriptional response for both induced and repressed genes. nih.gov Whole-genome GR Chromatin Immunoprecipitation Sequencing (ChIP-Seq) analysis has confirmed the presence of glucocorticoid response elements near many of these target genes, signifying direct regulation by the betamethasone-activated GR. nih.gov
Key gene targets include those involved in cellular signaling, development, and stress responses. For instance, well-characterized GR target genes such as Period 1 (Per1) , Dual Specificity Phosphatase 1 (Dusp1) , FK506 Binding Protein 5 (Fkbp5) , and Serum/Glucocorticoid Regulated Kinase 1 (Sgk1) are all regulated by betamethasone. nih.gov Furthermore, the analysis identified direct genomic induction of genes critical for lung development, including Cysteine-Rich Secretory Protein LCCL Domain Containing 2 (Crispld2) , Transglutaminase 2 (Tgm2) , Hypoxia Inducible Factor 3 Alpha Subunit (Hif3α) , and Kinase Insert Domain Receptor (Kdr) . nih.gov
Glucocorticoids, the class of steroids to which betamethasone belongs, are also known to influence the expression of genes involved in B-cell signaling and metabolic regulation. In vitro studies on human B cells have shown that glucocorticoids can decrease the expression of B-Cell Linker (BLNK) , a crucial adaptor protein in the B-cell receptor signaling pathway. nih.gov Additionally, glucocorticoids have a complex relationship with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PPARGC1α) , a master regulator of mitochondrial biogenesis. In vitro studies in fetal cardiomyocytes show that glucocorticoids induce Ppargc1a expression, which is critical for cardiac maturation. researchgate.net Conversely, in porcine neonatal pancreatic cell clusters, glucocorticoid treatment that leads to β-cell dysfunction also causes a reduction in key pancreatic transcription factors, a process where PGC-1α is implicated. nih.gov
The following table summarizes the observed regulatory effects of betamethasone or other glucocorticoids on the specified genes in various in vitro models.
Table 1: Regulation of Gene Expression by Betamethasone and Glucocorticoids in Vitro
| Gene | Full Name | Observed Regulation | Cell Model/Context | Citation |
|---|---|---|---|---|
| Per1 | Period 1 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Dusp1 | Dual Specificity Phosphatase 1 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Fkbp5 | FK506 Binding Protein 5 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Sgk1 | Serum/Glucocorticoid Regulated Kinase 1 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Crispld2 | Cysteine-Rich Secretory Protein LCCL Domain Containing 2 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Tgm2 | Transglutaminase 2 | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Hif3α | Hypoxia Inducible Factor 3 Alpha Subunit | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| Kdr | Kinase Insert Domain Receptor | Upregulated | Fetal rat lung fibroblasts | nih.gov |
| PPARGC1α | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha | Induced | Fetal cardiomyocytes | researchgate.net |
| SOD2 | Superoxide (B77818) Dismutase 2 | Increased protein levels | Pulmonary artery endothelial cells (lamb) | nih.gov |
| BLNK | B-Cell Linker | Downregulated | Human B cells (by methylprednisolone) | nih.gov |
Modulation of Transcription Factor Activity
A primary mechanism through which betamethasone and other glucocorticoids exert their potent anti-inflammatory effects is by modulating the activity of key transcription factors. The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a principal target. NF-κB plays a central role in orchestrating inflammatory responses by controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
In vitro studies have demonstrated that glucocorticoids inhibit NF-κB activity through several mechanisms. One major pathway involves the direct interaction of the activated GR with NF-κB proteins, which prevents NF-κB from binding to its target DNA sequences and initiating the transcription of inflammatory genes. Furthermore, glucocorticoids are known to reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a potent activator of the NF-κB pathway. By affecting gene expression at the transcriptional level, betamethasone can interfere with the signaling cascades that lead to NF-κB activation. For instance, in vitro studies using mouse macrophages have shown that this compound can reduce TNF-α production.
Research using a rat model of neuropathy also highlights this mechanism, where betamethasone treatment was found to reduce the activation of NF-κB in the brain, correlating with a reduction in pain behavior and levels of pro-inflammatory cytokines. caltech.edu This inhibition of NF-κB is a cornerstone of the immunosuppressive and anti-inflammatory action of this compound.
Effects on Cellular Processes
The molecular changes induced by this compound translate into significant effects on complex cellular processes, including cell proliferation and the remodeling of both the cytoskeleton and the extracellular matrix (ECM).
Cell Proliferation: The effect of betamethasone on cell proliferation is highly context-dependent, varying with cell type and concentration.
Inhibition: In certain cell types, betamethasone demonstrates anti-proliferative effects. Studies on human HaCaT keratinocytes, a model for hyperproliferative skin diseases, showed that betamethasone derivatives reduce cell growth in a dose-dependent manner.
Stimulation: Conversely, in other contexts, it can enhance cell survival and proliferation. In vitro studies on cultures of human astrocytoma revealed that betamethasone can increase both the cloning efficiency and the proliferative capacity of these cells at physiological concentrations. nih.gov
Pathway Analysis: Pathway analysis of genes regulated by betamethasone in fetal rat lung fibroblasts identified cell proliferation as a key regulated process. nih.gov
Immune Cells: In vitro experiments with splenocytes showed that betamethasone affects their viability and proliferation, with an inhibitory concentration 50 (IC50) determined to be 2.755 nM.
Table 2: Effects of Betamethasone on Cell Proliferation in Vitro
| Cell Type | Observed Effect | Citation |
|---|---|---|
| Human Astrocytoma Cells | Increased cloning efficiency and proliferative capacity | nih.gov |
| Fetal Rat Lung Fibroblasts | Regulation of cell proliferation pathways | nih.gov |
| Human HaCaT Keratinocytes | Dose-dependent reduction in cell growth | |
| Splenocytes | Decreased viability and proliferation |
Cytoskeletal and Extracellular Matrix Remodeling: Transcriptomic studies have firmly established that betamethasone regulates pathways associated with both cytoskeletal and extracellular matrix remodeling. nih.gov This is particularly evident in fetal lung fibroblasts, where glucocorticoids are known to induce rapid lung remodeling to prepare for birth. nih.gov A specific target gene, Transglutaminase 2 (Tgm2) , which is strongly induced by betamethasone, plays a significant role in these remodeling processes. nih.gov Tgm2 is an enzyme that catalyzes the cross-linking of proteins, thereby modifying the structure and stability of the extracellular matrix. This regulation of ECM components is fundamental to the therapeutic effects of betamethasone in promoting fetal lung maturation. nih.gov
In Vitro Redox Activity and Oxidative Stress Response
The interaction of this compound with cellular redox systems is multifaceted, with in vitro studies suggesting both antioxidant and potential pro-oxidant activities depending on the experimental conditions.
On one hand, betamethasone has demonstrated antioxidant effects by reducing oxidative stress. In a study using pulmonary artery endothelial cells from a fetal lamb model of persistent pulmonary hypertension, betamethasone treatment was shown to attenuate oxidant stress. nih.gov This was associated with an increase in the protein levels of Manganese Superoxide Dismutase (MnSOD or SOD2) , a critical mitochondrial antioxidant enzyme that neutralizes superoxide radicals. nih.gov This finding suggests that part of betamethasone's therapeutic effect may be mediated through the enhancement of cellular antioxidant defenses.
On the other hand, some in vitro studies have pointed to a potential pro-oxidant role under specific circumstances. Research investigating the phototoxicity of betamethasone esters (betamethasone valerate (B167501) and betamethasone dipropionate) found that upon irradiation with UV light, these compounds could cause photohemolysis of red blood cells and photoperoxidation of linoleic acid. This process was primarily mediated by the generation of free radicals, indicating that in the presence of UV radiation, these esters can exhibit phototoxic and pro-oxidant behavior.
Therefore, the in vitro redox activity of this compound is not absolute but appears to be dependent on the specific cellular context and environmental factors such as the presence of light.
Computational Chemistry Approaches to Betamethasone Acetate
Molecular Structure and Conformational Analysis
The molecular structure of betamethasone (B1666872) acetate (B1210297), with the chemical formula C24H31FO6, forms the basis for its biological function. scienceopen.commedchemexpress.com Computational methods are essential for determining the lowest energy three-dimensional arrangement of its atoms and understanding its conformational flexibility.
Geometry optimization is a fundamental computational technique used to find the most stable conformation of a molecule. For the closely related compound betamethasone, studies using Density Functional Theory (DFT) with the B3LYP method have calculated the optimized geometry and total energy. nih.gov Such calculations can identify key structural parameters, for instance, highlighting specific bond lengths and angles that may be crucial for reactivity. One such study on betamethasone identified the C16-C17 bond as being particularly reactive due to its length. nih.gov
Betamethasone acetate is also known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. researchgate.net Computational studies can help analyze the energetic differences between these polymorphs. Techniques like X-ray powder diffraction, combined with computational analysis, are used to characterize the different crystal structures. Studies have identified three polymorphs of this compound—form II, Ialpha, and Ibeta—and have explored their interconversions under various conditions, concluding that form II is the most stable when suspended in water. researchgate.net
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H31FO6 | wikipedia.orgscienceopen.commedchemexpress.com |
| Molecular Weight | 434.5 g/mol | scienceopen.commedchemexpress.com |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | scienceopen.com |
| Hydrogen Bond Donor Count | 2 | drugbank.com |
| Hydrogen Bond Acceptor Count | 5 | drugbank.com |
| Rotatable Bond Count | 4 | drugbank.com |
| Polar Surface Area | 100.9 Ų | drugbank.com |
| logP | 2.6 | drugbank.com |
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drugs like this compound interact with their biological targets.
The primary pharmacological target for this compound is the Glucocorticoid Receptor (GR), a protein that mediates the effects of glucocorticoids. drugbank.commedchemexpress.com Molecular docking studies on close analogues, such as betamethasone dipropionate, have been performed to elucidate the binding mode within the GR's ligand-binding domain. nih.govresearchgate.net These studies have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with the steroid. For instance, interactions with residues such as asparagine (Asn564), glutamine (Gln570), and arginine (Arg611) through hydrogen bonds, and hydrophobic interactions with leucine (Leu563), methionine (Met604), phenylalanine (Phe623), and tyrosine (Tyr735) have been observed. nih.gov These interactions are crucial for anchoring the drug in the binding pocket and initiating a biological response.
Beyond its primary target, computational screening has also explored other potential protein targets for glucocorticoids. In the context of drug repurposing, a molecular docking study investigated 22 FDA-approved glucocorticoids, including betamethasone, as potential inhibitors of the SARS-CoV-2 main protease, a key enzyme for viral replication. researchgate.net This highlights the utility of docking in identifying potential new applications for existing drugs.
Table 2: Protein Targets and Key Interacting Residues for Betamethasone and its Analogues
| Protein Target | Key Interacting Residues | Compound Studied |
|---|---|---|
| Glucocorticoid Receptor (GR) | Asn564, Gln570, Arg611, Leu563, Met604, Phe623, Tyr735 | Betamethasone Dipropionate nih.gov |
| SARS-CoV-2 Main Protease | Not specified in abstract | Betamethasone researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic properties of molecules, providing deep insights into their stability and chemical reactivity. Methods like Density Functional Theory (DFT) are employed to analyze the distribution of electrons and the energies of molecular orbitals. nih.gov
For the betamethasone molecular structure, quantum chemical calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.
One theoretical study on betamethasone using the semi-empirical PM3 method calculated the HOMO and LUMO energies to be -0.48976 eV and -0.24376 eV, respectively, resulting in an energy gap of 0.246 eV. nih.gov Furthermore, these calculations can generate maps of electron density and electrostatic potential, which visualize the electron-rich and electron-poor regions of the molecule. This information helps predict which parts of this compound are likely to engage in electrostatic or nucleophilic/electrophilic interactions with its receptor. nih.gov
Table 3: Calculated Energetic Properties of Betamethasone
| Parameter | Value (eV) | Computational Method |
|---|---|---|
| HOMO Energy | -0.48976 | Semi-empirical (PM3) nih.gov |
| LUMO Energy | -0.24376 | Semi-empirical (PM3) nih.gov |
| Energy Gap (ΔE) | 0.246 | Semi-empirical (PM3) nih.gov |
Molecular Dynamics Simulations of Conformational Behavior and Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational behavior of this compound and the stability of its complex with a protein target. nih.govnih.gov
MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. This helps to validate the docking results and provides a more realistic understanding of the binding event.
In a study investigating glucocorticoids as potential inhibitors for the SARS-CoV-2 main protease, MD simulations were performed on the most promising candidates, including betamethasone. researchgate.net These simulations were used to calculate the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which provides a more accurate estimation of binding affinity than docking scores alone. researchgate.net Such simulations are crucial for confirming the stability of the ligand in the active site and refining the understanding of its interaction dynamics.
Computational Structure-Activity Relationship (SAR) Studies of Analogues
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical and machine learning methods to build mathematical models that correlate structural features with activity. nih.gov
For a series of betamethasone analogues, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound. These descriptors can represent various physicochemical properties, such as lipophilicity (e.g., logP), electronic properties, and steric features. The biological activity of these compounds (e.g., binding affinity to the Glucocorticoid Receptor) is then measured experimentally. A computational model is subsequently built to find a mathematical relationship between the descriptors and the activity.
For example, studies have been conducted on the lipophilicity of betamethasone and its esters by comparing experimentally determined values with partition coefficients calculated by various computational programs (e.g., AlogPs, xlogP3). Such analyses are a form of QSAR, as lipophilicity is a critical property influencing a drug's absorption and distribution. Another study designed and evaluated a series of betamethasone 17α-carbamates, measuring their affinity for the GR (e.g., IC50 values). researchgate.net This type of data is ideal for constructing a QSAR model, which could then be used to predict the activity of new, unsynthesized analogues, thereby accelerating the discovery of more potent and selective modulators of the Glucocorticoid Receptor.
Interactions of Betamethasone Acetate with Non Biological Matrices
Stability in Various Solvent Systems and Heterogeneous Media
The solubility and stability of betamethasone (B1666872) acetate (B1210297) vary significantly across different solvent systems. It is described as practically insoluble in water. drugs.comchemicalbook.com However, it demonstrates good solubility in several organic solvents.
| Solvent | Solubility Profile |
| Water | Practically insoluble |
| Acetone (B3395972) | Freely soluble |
| Ethanol (B145695) (96%) | Soluble |
| Methylene Chloride | Soluble |
| Chloroform | Soluble |
| Methanol (B129727) | Freely soluble |
Data compiled from various sources. drugs.comchemicalbook.com
In heterogeneous media, such as parenteral suspensions, the stability of betamethasone acetate can be affected by factors like pH and temperature. In a study evaluating a mixture of this compound and betamethasone phosphate (B84403) in a saline solution, the acetate salt showed sensitivity to elevated temperatures. nih.govnih.gov Specifically, at an accelerated condition of 45°C, a decrease of 11% in the concentration of this compound was observed after 70 days. nih.gov However, at room temperature and refrigerated conditions, no significant differences in drug concentration were found. nih.govnih.gov The stability of the mixture was not found to be dependent on light exposure. nih.govnih.gov
While direct studies on the photodegradation of this compound are limited in the provided search results, research on the related compound betamethasone-17 valerate (B167501) shows that photodegradation follows first-order kinetics and is influenced by the solvent, with a higher rate of degradation in solvents with a lower dielectric constant (methanol > acetonitrile). nih.gov
Material Compatibility and Storage Condition Effects
The stability of this compound is also dependent on its compatibility with container materials and the conditions under which it is stored.
Storage Conditions:
Temperature: It is generally recommended to store this compound in a dry, cool, and well-ventilated place. chemicalbook.com For injectable suspensions, storage is typically at controlled room temperature (20° to 25°C or 68° to 77°F). drugs.com Accelerated stability studies have shown that higher temperatures (e.g., 45°C) can lead to the degradation of this compound over time. nih.govnih.gov
Light: Formulations should be protected from light. drugs.com Heat and light are known to accelerate the decomposition of the compound. scbt.com
Moisture: Some components in formulations, such as betamethasone sodium phosphate and edetate disodium, are hygroscopic, necessitating protection from moisture. medisca.net
Material Compatibility:
Incompatible Materials: this compound should be kept away from strong oxidizing agents, strong acids, and strong alkalis. scbt.commedchemexpress.comdcchemicals.com Contact with oxidizing agents can result in ignition. scbt.com
Container Closure Systems: In a stability study, an analgesic mixture containing this compound was stored in polypropylene (B1209903) vials, indicating compatibility with this material. nih.govnih.gov The choice of container is critical, and it is important to ensure there is no interaction that could compromise the product's quality.
Under fire conditions, this compound may decompose and emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride. scbt.commedchemexpress.comdcchemicals.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing betamethasone acetate in academic laboratories?
- Methodological Answer : Synthesis typically involves esterification of betamethasone with acetic anhydride under controlled conditions (e.g., inert atmosphere, 40–60°C). Post-synthesis, purification via recrystallization or HPLC is recommended to achieve >98% purity . Characterization requires spectroscopic methods:
- 1H/13C NMR : Confirm acetate moiety integration and absence of impurities .
- Mass Spectrometry (MS) : Validate molecular weight (434.50 g/mol) and fragmentation patterns .
- HPLC : Assess purity using C18 columns with UV detection at 240 nm .
Q. How should researchers design experiments to evaluate this compound’s solubility and stability in vitro?
- Methodological Answer :
- Solubility : Use shake-flask method with solvents (e.g., DMSO, PBS) at physiological pH (6.8–7.4). Quantify via UV spectrophotometry .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, acidic/alkaline hydrolysis). Monitor degradation products via LC-MS and compare to reference standards .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer :
- Model Selection : Compare rodent vs. non-rodent models, noting interspecies metabolic differences (e.g., cytochrome P450 activity) .
- Dose Normalization : Adjust doses based on body surface area or allometric scaling .
- Analytical Validation : Use LC-MS/MS for plasma quantification to minimize cross-reactivity with metabolites .
- Statistical Reconciliation : Apply mixed-effects models to account for variability in absorption rates .
Q. How can researchers optimize chromatographic methods to separate this compound from its common impurities or degradation products?
- Methodological Answer :
- Column Selection : Use UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) for high resolution .
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water. Adjust pH to 3.0 to enhance peak symmetry .
- Forced Degradation : Identify impurities (e.g., betamethasone alcohol) via stressed samples and validate specificity .
Q. What experimental approaches validate the anti-inflammatory efficacy of this compound in complex biological matrices?
- Methodological Answer :
- In Vitro Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages using ELISA .
- In Vivo Models : Use carrageenan-induced paw edema in rats; administer 0.1–1.0 mg/kg intramuscularly and quantify edema reduction via plethysmometry .
- Data Normalization : Express efficacy as % inhibition relative to vehicle controls, with ANOVA for significance .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound across cell lines?
- Methodological Answer :
- Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2, HEK293) and control for passage number .
- Dose-Response Curves : Test 0.1–100 µM ranges; calculate IC50 via nonlinear regression .
- Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to differentiate apoptosis vs. necrosis .
Methodological and Data Analysis Questions
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 .
- Outlier Handling : Use Grubbs’ test for significance (α=0.05) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. How can researchers ensure reproducibility when formulating this compound-loaded nanoparticles for targeted delivery?
- Methodological Answer :
- Formulation Consistency : Use microfluidics for controlled nanoprecipitation; characterize particle size via DLS and TEM .
- Drug Loading : Quantify encapsulation efficiency via dialysis (MWCO 12 kDa) and validate with HPLC .
- Batch Documentation : Report polydispersity index (PDI < 0.2) and zeta potential (±30 mV) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
